L-Histidyl-L-prolyl-L-seryl-L-cysteinyl-L-lysine
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Overview
Description
L-Histidyl-L-prolyl-L-seryl-L-cysteinyl-L-lysine is a peptide compound composed of five amino acids: histidine, proline, serine, cysteine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-prolyl-L-seryl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-prolyl-L-seryl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Nucleophiles like amines or thiols in basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
L-Histidyl-L-prolyl-L-seryl-L-cysteinyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Histidyl-L-prolyl-L-seryl-L-cysteinyl-L-lysine involves its interaction with specific molecular targets and pathways. The histidine residue can participate in metal ion coordination, while the cysteine residue can form disulfide bonds, influencing protein structure and function. The peptide can modulate signaling pathways by binding to receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar bioactive properties.
Histrelin: A GnRH agonist with a similar peptide structure.
Leuprolide: Another GnRH agonist with a comparable amino acid sequence.
Uniqueness
L-Histidyl-L-prolyl-L-seryl-L-cysteinyl-L-lysine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its stability and biological activity compared to other peptides.
Properties
CAS No. |
915775-29-0 |
---|---|
Molecular Formula |
C23H38N8O7S |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H38N8O7S/c24-6-2-1-4-15(23(37)38)28-20(34)17(11-39)30-19(33)16(10-32)29-21(35)18-5-3-7-31(18)22(36)14(25)8-13-9-26-12-27-13/h9,12,14-18,32,39H,1-8,10-11,24-25H2,(H,26,27)(H,28,34)(H,29,35)(H,30,33)(H,37,38)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
UIEIUHJMGZKMSH-ATIWLJMLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
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